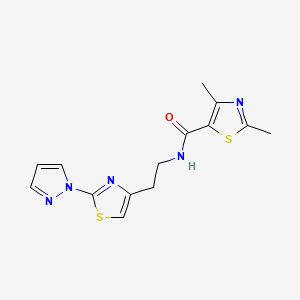
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride” is a chemical compound with the CAS Number: 2490401-51-7 . It has a molecular weight of 197.66 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO3.ClH/c1-4(2)6(9)5(8)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride” is a powder . It has a molecular weight of 197.66 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
EN300-7859088 is often used in pharmaceutical research due to its potential therapeutic properties. Researchers investigate its role in drug development, particularly for its ability to interact with biological targets. This compound’s structure allows it to be a candidate for developing new medications, especially in the treatment of metabolic disorders and neurological conditions .
Biochemical Studies
In biochemical studies, EN300-7859088 is utilized to understand enzyme interactions and metabolic pathways. Its unique chemical properties make it a valuable tool for studying enzyme kinetics and the mechanisms of enzyme action. This helps in elucidating the biochemical processes within cells and can lead to the discovery of new biochemical pathways .
Chemical Synthesis
EN300-7859088 is also significant in the field of chemical synthesis. It serves as a building block for synthesizing more complex molecules. Researchers use it to develop new synthetic routes and methodologies, which can be applied in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Neuroscience Research
In neuroscience, EN300-7859088 is studied for its potential effects on the nervous system. Researchers explore its impact on neurotransmitter systems and its potential neuroprotective properties. This research is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Toxicology Studies
Toxicologists use EN300-7859088 to study its safety profile and potential toxic effects. This involves assessing its impact on various biological systems and determining safe dosage levels. Such studies are essential for ensuring the safety of new drugs and chemicals before they are approved for use .
Analytical Chemistry
In analytical chemistry, EN300-7859088 is used as a standard or reference compound. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of analytical results in various research and industrial applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4(2)6(9)5(8)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVYITZUDKJCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)OC)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)
![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)
![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)








![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)

